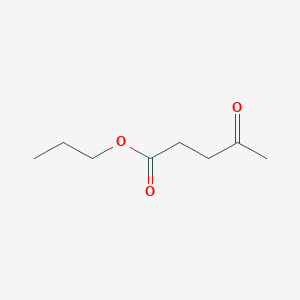

Propyl levulinate

Übersicht

Beschreibung

Propyl levulinate is an ester derived from levulinic acid and propanol. It is a colorless liquid with a pleasant odor and is used in various applications, including as a biofuel additive, solvent, and intermediate in organic synthesis. This compound is part of the alkyl levulinate family, which are considered valuable due to their renewable origin and potential as sustainable chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propyl levulinate is typically synthesized through the esterification of levulinic acid with propanol. This reaction is catalyzed by acids, such as sulfuric acid or methanesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:

Levulinic Acid+PropanolAcid CatalystPropyl Levulinate+Water

The reaction conditions often involve heating the mixture to around 90°C for several hours to achieve high yields. The use of heterogeneous catalysts, such as zeolites or activated carbon-supported acids, has also been explored to improve the efficiency and recyclability of the process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions. The use of microwave-assisted esterification has been reported to achieve high conversion rates and selectivity towards this compound within a short reaction time . Additionally, the use of renewable biomass-derived levulinic acid as a feedstock aligns with green chemistry principles and sustainability goals.

Analyse Chemischer Reaktionen

Reactions

-

Esterification of Levulinic Acid with Propanol : SAPO-34 is very active in the esterification of levulinic acid and 1-propanol . By using microwave heating, 91.5% conversion with 100% selectivity toward propyl levulinate can be achieved within 20 min at 190 degrees C .

-

Hydrogenation: Levulinic acid and butyl levulinate hydrogenation has been studied over Ru/C and Amberlite IR-120 . The presence of levulinic acid and Amberlite IR-120 allows increase of the kinetics of cyclization steps, and accelerates the production of GVL .

-

Conversion of Fructose: this compound can be produced from fructose. GC of CNT-PSSA-catalyzed fructose conversion into n-propyl levulinate has been performed with the reaction condition: fructose 50 mg, CNT-PSSA 20 mg, n-propyl alcohol 4 mL, 120 °C, 24 .

Catalysis

-

Esterification of Levulinic Acid with Ethanol : Hierarchical ZSM-12 nanolayers exhibit an improvement of catalytic activity in terms of levulinic acid conversion (78.5%) and ethyl levulinate selectivity (98.7%) .

-

MSA Catalytic Activity : Regarding the production of this compound, the complete conversion of α-AL was observed in only 20 min of reaction .

Mechanism

The esterification reaction proceeds through the enol form of levulinic acid, which is converted into α-angelica lactone via intramolecular lactonization . The subsequent protonation and nucleophilic addition via n-butanol facilitates the conversion of α-angelica lactone into pseudo-butyl levulinate .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of propyl levulinate, making it a candidate for food preservation and as a potential biopesticide. The compound has been shown to disrupt microbial cell membranes, effectively inhibiting the growth of foodborne pathogens such as Clostridium botulinum .

Case Study: Food Preservation

- Objective : Evaluate the effectiveness of this compound against foodborne pathogens.

- Findings : In combination with other natural antimicrobials, this compound demonstrated significant potential in inhibiting bacterial growth, although further research is required to establish safety for food applications .

Biodegradable Plasticizers

This compound is being explored as a bio-based alternative to conventional plasticizers derived from petroleum. Its compatibility with various polymers and biodegradability position it as a sustainable option in material science.

Research Insights:

- Compatibility : this compound shows good compatibility with common polymers, enhancing flexibility and processing characteristics without compromising material integrity .

- Sustainability : As a renewable resource-derived compound, it contributes to the development of eco-friendly materials that align with current sustainability goals.

Biofuel Component

The potential of this compound extends into the biofuels sector. It can be blended with hydrocarbon fuels to enhance their properties without significant phase separation.

Interaction Studies:

- Research indicates that this compound can effectively mix with various hydrocarbon fuels, improving their performance characteristics . This compatibility suggests its utility in formulating advanced biofuels that are less reliant on fossil fuels.

Thermodynamic Studies

Research into the thermodynamic aspects of this compound's reactions has been conducted to optimize its production and application processes. Modeling studies have shown how variations in temperature and concentration affect yields and selectivity during synthesis .

Wirkmechanismus

The mechanism of action of propyl levulinate in its various applications depends on the specific context. In esterification reactions, it acts as a reactant that undergoes nucleophilic attack by alcohols. In reduction reactions, it serves as a substrate that is hydrogenated to form γ-valerolactone. The molecular targets and pathways involved in these reactions are primarily determined by the catalysts and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

Propyl levulinate is part of the alkyl levulinate family, which includes:

- Methyl levulinate

- Ethyl levulinate

- Butyl levulinate

- Isothis compound

- Sec-butyl levulinate

- Allyl levulinate

Compared to these similar compounds, this compound offers a balance of volatility and solubility, making it suitable for a wide range of applications. Its unique properties, such as its pleasant odor and biodegradability, make it an attractive choice for use in fragrances and bio-based products .

Biologische Aktivität

Propyl levulinate (PrL) is an alkyl levulinate derived from levulinic acid, which has garnered attention for its potential applications in various fields, including biofuels, food additives, and pharmaceuticals. This article delves into the biological activity of this compound, highlighting its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

This compound is synthesized primarily through the esterification of levulinic acid with propanol. Various catalytic methods have been employed to optimize this reaction:

- Catalysts Used :

- Acidic Catalysts : Such as sulfuric acid and phosphoric acid.

- Enzymatic Catalysts : Lipase B from Candida antarctica has shown high yields (up to 96%) under mild conditions .

- Heterogeneous Catalysts : Hierarchical ZSM-12 zeolites have demonstrated improved catalytic activity with a conversion rate of 78.5% for levulinic acid .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including E. coli and S. aureus. The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5% v/v |

| S. aureus | 0.7% v/v |

This antimicrobial activity suggests potential applications in food preservation and as a natural preservative in cosmetic formulations.

Cytotoxicity Studies

Cytotoxicity studies conducted on human cell lines indicate that this compound has a low toxicity profile, making it a promising candidate for pharmaceutical applications. In vitro assays showed that concentrations below 1% did not significantly affect cell viability.

| Cell Line | IC50 (mg/mL) |

|---|---|

| HeLa | >2 |

| MCF-7 | >2 |

These findings support the safety of this compound for use in consumer products.

The biological activity of this compound can be attributed to its structural properties, which allow it to interact effectively with cellular membranes and enzymes. The ester functional group facilitates interactions with lipid bilayers, enhancing its ability to penetrate microbial cells and exert antimicrobial effects.

Case Studies

- Food Preservation : A study investigated the use of this compound as a food preservative in meat products. Results showed a reduction in microbial load by over 50% when treated with 0.5% this compound, extending shelf life significantly compared to untreated samples.

- Pharmaceutical Applications : In a preliminary study examining the anti-inflammatory effects of this compound, it was observed that treatment reduced pro-inflammatory cytokine levels in cultured macrophages by approximately 30%, indicating potential therapeutic benefits in inflammatory conditions.

Eigenschaften

IUPAC Name |

propyl 4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-6-11-8(10)5-4-7(2)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSMNYMQXIVWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214753 | |

| Record name | Propyl levulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Sweet very slight carmellic aroma | |

| Record name | Propyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1949/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 to 221.00 °C. @ 760.00 mm Hg | |

| Record name | Propyl levulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Propyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1949/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.989-0.995 (20°) | |

| Record name | Propyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1949/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

645-67-0 | |

| Record name | Propyl 4-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl levulinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 645-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl levulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYL LEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2C79957U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl levulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using propyl levulinate as a fuel additive?

A1: this compound exhibits several favorable properties that make it suitable as a gasoline additive. [] Research suggests that it can be blended with gasoline in significant amounts (up to 18 mol%) without compromising essential fuel properties like density, viscosity, and compressibility. [] This makes it a promising candidate for reducing the aromatic content in gasoline, contributing to cleaner combustion and reduced emissions.

Q2: How is this compound synthesized from biomass?

A2: this compound can be produced through a multi-step process starting with lignocellulosic biomass. First, cellulose, a major component of lignocellulosic biomass, is subjected to acid-catalyzed degradation in the presence of 1-propanol. [] This process yields this compound along with other byproducts like alkylglucosides and 5-alkoxyrnethylfurfurals. []

Q3: Are there alternative methods for synthesizing this compound?

A3: Yes, researchers have explored alternative synthetic routes for this compound. One such approach involves the esterification of levulinic acid, another biomass-derived platform chemical, with 1-propanol. [, ] This reaction is typically catalyzed by heterogeneous catalysts such as porous SiO2 nanospheres modified with ZrO2 or Platinum nanoparticles immobilized on functionalized zirconia. [, ]

Q4: What factors influence the efficiency of this compound synthesis?

A4: Several factors can impact the yield and selectivity of this compound synthesis. In the direct conversion of cellulose, the choice of catalyst and solvent significantly influences the product distribution. [] For instance, using specific catalysts and co-solvents can enhance the selectivity towards this compound while minimizing the formation of unwanted byproducts. [] Similarly, in the esterification of levulinic acid, the type of catalyst, reaction temperature, and choice of alcohol all play crucial roles in determining the reaction efficiency and the specific alkyl levulinate produced. [, ]

Q5: What are the potential applications of this compound beyond biofuels?

A5: While this compound holds significant promise as a biofuel additive, its applications extend beyond the energy sector. Its chemical structure and reactivity make it a valuable platform chemical for synthesizing various value-added products. For example, it can be used as a building block for producing polymers, resins, and other specialty chemicals.

Q6: What analytical techniques are used to characterize and quantify this compound?

A6: Gas chromatography (GC) and gas chromatography/mass spectrometry (GC/MS) are commonly employed to analyze and quantify this compound in complex mixtures. [] These techniques allow for the separation and identification of different volatile compounds, including this compound, based on their retention times and mass spectra.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.